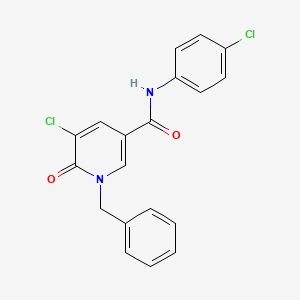

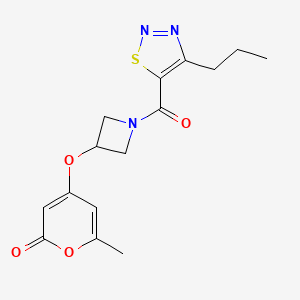

![molecular formula C25H25ClN2O5 B2498102 7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631882-82-1](/img/structure/B2498102.png)

7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals characterized by the presence of a chromeno[2,3-c]pyrrole backbone, a structural motif known for its diverse biological activities and chemical properties. Its synthesis and study are significant due to the potential applications in material science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that often include cycloaddition reactions, where precursors such as 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones react with styrenes to form substituted dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, with structures confirmed by XRD analysis (Silaichev et al., 2012). This indicates a possible pathway for synthesizing the target compound, highlighting the importance of precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies, revealing complex interactions and conformations. For instance, the crystal and molecular structure of similar compounds show significant variation depending on substituents, indicating the potential for diverse chemical behavior and applications (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound likely involve its functional groups, such as the morpholinopropyl group, the methoxyphenyl group, and the chromeno[2,3-c]pyrrole-3,9-dione core. These groups can undergo various chemical reactions, including cycloadditions, substitutions, and ring transformations, which can significantly alter the compound's chemical properties and reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, would be influenced by the compound's molecular structure. Substituents like the 4-methoxyphenyl and 3-morpholinopropyl groups could affect the compound's overall polarity, potentially making it more soluble in organic solvents and affecting its phase behavior and crystallization properties.

Chemical Properties Analysis

The chemical properties of such compounds are determined by their functional groups and molecular structure. The presence of the chromeno[2,3-c]pyrrole-3,9-dione core suggests potential for interesting electronic properties, including photoluminescence and electrochemical behavior, as seen in related compounds (Zhang & Tieke, 2008). Additionally, the reactivity of the morpholinopropyl and methoxyphenyl groups could offer avenues for further functionalization and the synthesis of derivatives with tailored properties.

Applications De Recherche Scientifique

Photoluminescent Materials

New photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These polymers demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).

Heterocyclic Synthesis

Research on β-ketoamide derivatives, involving a one-pot reaction with (chlorocarbonyl)phenyl ketene, has led to the synthesis of various heterocyclic compounds. This method yields derivatives that are intermediates for further synthesis, potentially useful in developing new therapeutic agents or materials with unique properties (Nejadshafiee et al., 2013).

Biodegradable Polyesteramides

The development of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives opens new pathways for creating materials with specific chemical functionalities. These materials could have applications in biomedical engineering, such as in drug delivery systems or biocompatible scaffolds (Veld et al., 1992).

Anti-Cancer Research

Pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, showing potential as anti-cancer therapeutics. These compounds exhibit mechanisms of action that include apoptosis induction in malignant cells and antioxidant activities, indicating their usefulness in cancer treatment (Kuznietsova et al., 2019).

Electron Transport Layers

The synthesis of an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells highlights the material's high conductivity and electron mobility. This advancement could improve the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Propriétés

IUPAC Name |

7-chloro-1-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O5/c1-31-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)33-24(21)25(30)28(22)10-2-9-27-11-13-32-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAWEHFSOQYIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

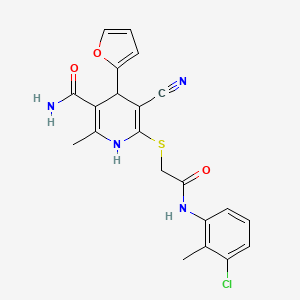

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

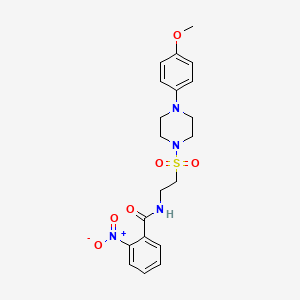

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

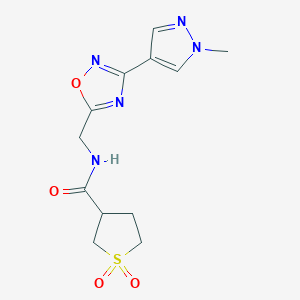

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

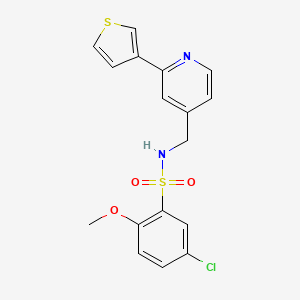

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)